

Technical Guide: Chemical Properties of 3-(3,5-Dichlorophenyl)-1-methylhydantoin

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Compound of Interest

Compound Name: 3-(3,5-Dichlorophenyl)-1-methylhydantoin

Cat. No.: B1589153

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical and physical properties of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**. This compound, belonging to the hydantoin class of heterocyclic compounds, is of interest to researchers in medicinal chemistry and drug discovery due to the broad range of biological activities exhibited by related structures. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis, aiming to serve as a valuable resource for professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(3,5-Dichlorophenyl)-1-methylhydantoin** is presented below. The data has been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
IUPAC Name	3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione	N/A
Synonyms	3-(3,5-Dichlorophenyl)-1-methyl-2,4-imidazolidinedione	[1]
CAS Number	27387-90-2	[1]
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	259.09 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	202-204 °C	[2]
Boiling Point	377.3 ± 52.0 °C (Predicted)	[3]
Solubility	Information not available	N/A
SMILES	CN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl	N/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**. The following tables summarize the available Nuclear Magnetic Resonance (NMR) data.

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.66	m	1H	Aromatic CH
7.51	m	2H	Aromatic CH
4.10	s	2H	CH ₂
3.35	s	3H	CH ₃

¹³C NMR (DMSO-d6)

Chemical Shift (δ) ppm	Assignment
169.30	C=O
155.00	C=O
134.98	Aromatic C-Cl
134.15	Aromatic C
127.59	Aromatic CH
125.30	Aromatic CH
51.75	CH ₂
29.79	CH ₃

Mass spectrometry data for this specific compound is not readily available in the public domain.

Experimental Protocols

Synthesis of 3-(3,5-Dichlorophenyl)-1-methylhydantoin[2]

Materials:

- Sarcosine ethyl ester hydrochloride
- Triethylamine
- Dichloromethane
- 3,5-Dichlorophenyl isocyanate
- tert-Butyl methyl ether (TBME)
- Water

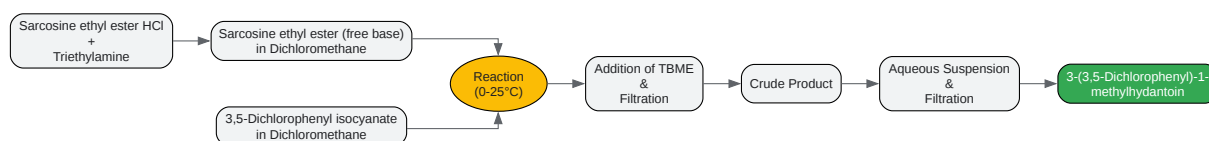
Procedure:

- To a suspension of sarcosine ethyl ester hydrochloride (1.00 kg, 6.51 mol) in dichloromethane (6.00 L), add triethylamine (0.78 kg, 7.75 mol) over 15-30 minutes with stirring.
- Stir the mixture at room temperature for 1.5-2.0 hours.
- Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt cake with dichloromethane (2.00 L).
- Cool the filtrate to 0-5 °C.
- In a separate vessel, prepare a solution of 3,5-dichlorophenyl isocyanate (1.47 kg, 7.81 mol) in dichloromethane at 20-25 °C.
- Slowly add the 3,5-dichlorophenyl isocyanate solution to the cooled filtrate over 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, stir the reaction mixture at 20-25 °C for 12-14 hours. Monitor the reaction completion by HPLC.
- Upon completion, add TBME (16.00 L) in one portion and stir the resulting suspension at 20-25 °C for 2-3 hours.
- Filter the suspension, wash the filter cake with TBME (4.50 L), and dry at a maximum of 40 °C to a constant weight.
- Prepare a suspension of the dried filter cake in water (17.0 L) and stir at 20-25 °C for at least 16 hours.
- Filter the suspension, wash the filter cake with water (3 x 1.36 L), and dry at a maximum of 40 °C to a constant weight.
- The final product, 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione, is obtained as a white crystalline solid (1.52 kg, 90% yield).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**.



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Caption: Workflow for the synthesis of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**.

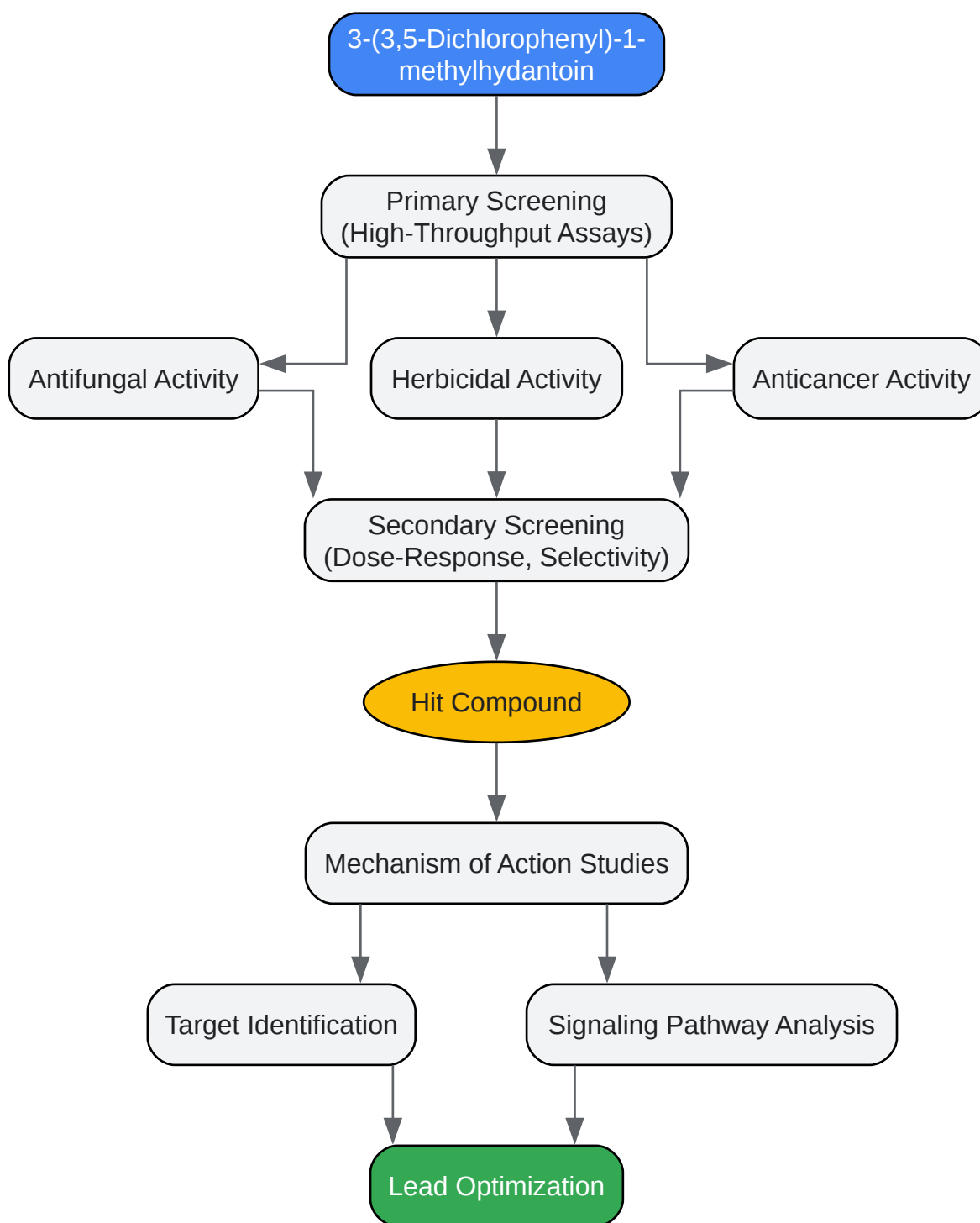
Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available information regarding the specific biological activities, mechanism of action, and metabolic pathways of **3-(3,5-Dichlorophenyl)-1-methylhydantoin**. While the broader class of hydantoin derivatives has been investigated for various therapeutic applications, including as anticonvulsant, antifungal, and herbicidal agents, specific studies on this particular compound are not documented in the searched literature.^{[4][5]}

A study on a structurally similar compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (which contains a thiazolidinedione ring instead of a hydantoin ring), has shown that its cytotoxicity in HepG2 cells is partially dependent on CYP3A4-mediated metabolism. However, these findings cannot be directly extrapolated to **3-(3,5-Dichlorophenyl)-1-methylhydantoin** without further experimental validation.

Given the absence of specific data on its biological targets and signaling pathways, a generalized workflow for the initial biological screening of a novel compound like **3-(3,5-Dichlorophenyl)-1-methylhydantoin** is proposed below. This workflow is based on the known activities of the broader hydantoin chemical class.

Proposed Biological Screening Workflow



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Caption: A generalized workflow for the biological screening of a novel hydantoin derivative.

Conclusion

3-(3,5-Dichlorophenyl)-1-methylhydantoin is a well-characterized compound from a chemical standpoint, with established methods for its synthesis and clear spectroscopic data for its identification. However, its biological profile remains largely unexplored. The information provided in this guide serves as a foundational resource for researchers and professionals. Further investigation into its biological activities is warranted to determine its potential as a lead compound in drug discovery or as a tool for chemical biology research. The provided screening workflow offers a potential roadmap for such future investigations.

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